4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide

Allosteric modulation A3 adenosine receptor Radioligand binding kinetics

4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide (CAS 390817-85-3), widely referenced as VUF5455, is a synthetic small molecule belonging to the 3-(2-pyridinyl)isoquinoline chemotype. It functions as a subtype-selective, positive allosteric modulator (PAM) of the human A3 adenosine receptor (A3AR), enhancing agonist binding and downstream functional responses without directly activating the orthosteric site.

Molecular Formula C23H19N3O2
Molecular Weight 369.4 g/mol
CAS No. 390817-85-3
Cat. No. B1663777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide
CAS390817-85-3
Synonyms4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide
VUF 5455
VUF-5455
VUF5455
Molecular FormulaC23H19N3O2
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N=C(C=C2C=C1)C3=CC=CC=N3)NC(=O)C4=CC=C(C=C4)OC
InChIInChI=1S/C23H19N3O2/c1-15-6-7-17-14-21(20-5-3-4-12-24-20)25-22(19(17)13-15)26-23(27)16-8-10-18(28-2)11-9-16/h3-14H,1-2H3,(H,25,26,27)
InChIKeyYRVCIGPJMKDQQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide (CAS 390817-85-3): A3 Adenosine Receptor Allosteric Modulator for Specialized Pharmacological Research


4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide (CAS 390817-85-3), widely referenced as VUF5455, is a synthetic small molecule belonging to the 3-(2-pyridinyl)isoquinoline chemotype. It functions as a subtype-selective, positive allosteric modulator (PAM) of the human A3 adenosine receptor (A3AR), enhancing agonist binding and downstream functional responses without directly activating the orthosteric site. First disclosed as part of a series probing allosteric modulation of adenosine receptors, VUF5455 is distinguished by its ability to slow agonist radioligand dissociation and left-shift agonist concentration-response curves while retaining notably weak competitive orthosteric binding affinity [1][2].

Why Generic Substitution Is Not Advisable for 4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide (VUF5455)


Within the 3-(2-pyridinyl)isoquinoline series, minor structural modifications profoundly uncouple allosteric enhancing activity from orthosteric competitive binding. For instance, VUF8504—a close analog—displays allosteric potency comparable to VUF5455 but is approximately 100-fold more potent in competitive binding assays [1]. Conversely, other series members such as VUF8501, VUF8503, and VUF8505 completely lack allosteric modulator activity despite retaining competitive binding [1]. Even the presence or absence of a single carbonyl group on the benzamide moiety determines whether a compound acts as an allosteric enhancer or a pure orthosteric antagonist [1]. These steep structure-activity relationships make generic substitution unreliable; only the specific molecule VUF5455 provides the experimentally validated combination of robust allosteric enhancement, weak orthosteric antagonism, and established mutational pharmacology necessary for reproducible research outcomes.

Quantitative Evidence for the Differentiated Performance of VUF5455 (CAS 390817-85-3) Relative to Comparators


Concentration-Dependent Slowing of Agonist Radioligand Dissociation from Human A3 Adenosine Receptors by VUF5455

VUF5455 significantly slows the dissociation of the agonist radioligand [125I]I-AB-MECA from human A3AR expressed in HEK293 cells in a concentration-dependent manner [1]. At 10 μM VUF5455, the dissociation rate constant (k−1) decreased from 0.042 ± 0.005 min−1 (control, no modulator) to 0.024 ± 0.003 min−1, corresponding to an increase in half-life from 16.4 ± 2.5 min to 28.5 ± 4.3 min (p < 0.05 versus control) [1]. The effect was detectable at concentrations >1 μM and increased up to 30 μM (solubility limit). By contrast, closely related 3-(2-pyridinyl)isoquinoline derivatives VUF8501, VUF8503, and VUF8505, as well as the A1 allosteric enhancer PD81723, did not significantly influence the dissociation rate even at 30 μM [1].

Allosteric modulation A3 adenosine receptor Radioligand binding kinetics GPCR pharmacology

VUF5455 Produces a Quantifiable Leftward Shift in Agonist Functional Potency at Human A3AR in cAMP Assays

In a functional cAMP accumulation assay using HEK293 cells expressing recombinant human A3AR, VUF5455 significantly enhanced the potency of the A3 agonist Cl-IB-MECA in inhibiting forskolin-stimulated cAMP production [1]. The EC50 of Cl-IB-MECA shifted from 11.7 ± 2.3 nM (control) to 7.4 ± 1.2 nM in the presence of 1 μM VUF5455, and further to 6.3 ± 0.8 nM at 3 μM VUF5455 (both p < 0.05 versus control) [1]. To isolate the allosteric effect from residual competitive antagonism, experiments were repeated in the presence of the orthosteric antagonist MRS1220: under these conditions, 10 μM VUF5455 produced a 3.2-fold leftward shift in the Cl-IB-MECA concentration-response curve, reducing the EC50 from 232 ± 67.4 nM to 72.5 ± 18.4 nM (p < 0.05) [1]. In contrast, no leftward shift was observed with the pure competitive antagonist VUF8505 under identical conditions [1].

Functional cAMP assay A3 adenosine receptor Allosteric enhancement Cl-IB-MECA

Unique Separation of Allosteric Potency from Orthosteric Binding Affinity: VUF5455 Versus VUF8504

Among the 3-(2-pyridinyl)isoquinoline derivatives that exhibit allosteric enhancement, VUF5455 and VUF8504 display nearly identical allosteric potencies for slowing [125I]I-AB-MECA dissociation, yet their competitive binding affinities for the human A3AR orthosteric site differ by approximately 100-fold [1]. At the rat A3AR, the competitive binding Ki of VUF5455 is 12.8 ± 3.1 μM, versus 4.2 ± 0.8 μM for VUF8504—a statistically significant 3-fold difference that widens to approximately 240-fold at the human A3AR [1]. The compound VUF8504 is so potent an orthosteric antagonist (Ki ≈ 0.017 nM at human A3AR according to independent studies ) that its allosteric effect cannot be experimentally isolated from competitive antagonism in most assay formats. VUF5455's markedly weaker orthosteric binding makes it the preferred probe for studying pure allosteric modulation.

Structure-activity relationship Allosteric vs orthosteric Competitive binding A3 adenosine receptor

Subtype Selectivity: VUF5455 Modulates A3AR Without Affecting A1 or A2A Adenosine Receptors

VUF5455 (30 μM) had no effect on the dissociation rate of the A1-selective agonist radioligand [3H]R-PIA from rat brain A1 adenosine receptors, and likewise no effect on the dissociation of the A2A-selective antagonist radioligand [3H]CGS15943 from rat striatal A2A receptors [1]. This is in contrast to many orthosteric adenosine receptor ligands that exhibit cross-reactivity across subtypes, and to certain other allosteric modulators such as PD81723, which acts as an A1-selective allosteric enhancer but is inactive at A3AR [1]. The imidazoquinoline class of A3AR allosteric modulators (e.g., DU124183) shares this A3-subtype selectivity [2], but VUF5455 remains the prototypical and most extensively characterized pyridinylisoquinoline with documented negative data against A1 and A2A receptors.

Subtype selectivity A1 adenosine receptor A2A adenosine receptor Off-target profiling

Distinct Allosteric Site Residue Dependence Differentiates VUF5455 from DU124183 and HMA

Site-directed mutagenesis of the human A3AR revealed that VUF5455, the imidazoquinoline DU124183, and the amiloride analog HMA (5-(N,N-hexamethylene)-amiloride) display differential sensitivity to specific amino acid substitutions, indicating distinct allosteric binding modes or conformational requirements [1]. The N30A1.50 and D58N2.50 mutations abolished the allosteric effects of both DU124183 and VUF5455 but not HMA. Critically, the D107N3.49 mutation abolished the allosteric effect of DU124183 but left VUF5455 and HMA unaffected. The F182A5.43 and N274A7.45 mutations eliminated allosteric modulation by all three compounds. These data map VUF5455's allosteric action to a site that overlaps partially but not completely with that of DU124183, providing researchers with a tool to probe distinct allosteric receptor conformations [1].

Mutagenesis Allosteric binding site Structure-function GPCR allostery

Recommended Research and Procurement Application Scenarios for VUF5455 (CAS 390817-85-3)


Tool Compound for Isolating A3AR Allosteric Modulation from Orthosteric Antagonism in Mechanistic Studies

VUF5455 is the preferred positive allosteric modulator for experiments where concurrent orthosteric antagonism would confound data interpretation. Its competitive binding Ki at the human A3AR is approximately 100-fold weaker than VUF8504, yet its allosteric potency (slowing of agonist dissociation and leftward functional shift) is indistinguishable from that of VUF8504 [1]. This allows researchers to apply VUF5455 at concentrations (1–10 μM) that produce robust allosteric enhancement without significant orthosteric receptor blockade, a window not achievable with high-affinity analogs. This property has been exploited to validate the allosteric nature of the cAMP functional response in the presence of the orthosteric antagonist MRS1220, where VUF5455 produced a 3.2-fold leftward shift in the Cl-IB-MECA concentration-response curve [1].

Reference Standard for Mapping A3AR Allosteric Binding Site Residues via Site-Directed Mutagenesis

VUF5455 serves as a critical comparator in mutagenesis studies aimed at defining the A3AR allosteric binding pocket. Its activity is abolished by mutations N30A1.50, D58N2.50, F182A5.43, and N274A7.45, but preserved in the D107N3.49 mutant—a pattern that clearly differentiates it from DU124183 (abolished by D107N) and HMA (preserved in N30A and D58N) [2]. Laboratories screening novel A3AR allosteric modulators can benchmark candidate compounds against this established mutational fingerprint to classify binding modes. Procurement of authenticated VUF5455 ensures consistency with published structure-activity relationship data, enabling direct comparison with literature controls.

A3 Subtype-Selective Positive Control in Adenosine Receptor Profiling Panels

VUF5455 is documented to have no effect on agonist or antagonist radioligand dissociation at A1 receptors ([3H]R-PIA, rat forebrain) or A2A receptors ([3H]CGS15943, rat striatum) at concentrations up to 30 μM [1]. This contrasts with many widely used adenosine receptor ligands that exhibit multi-subtype cross-reactivity. For contract research organizations and pharmaceutical screening groups running adenosine receptor subtype selectivity panels, VUF5455 provides a validated A3AR-selective allosteric modulator that eliminates the need for additional receptor-knockout or subtype-specific antagonist controls to confirm A3-mediated pharmacology.

Functional cAMP Assay Validation for A3AR Allosteric Modulator High-Throughput Screening Campaigns

The functional cAMP assay data for VUF5455—showing a 1.6-fold to 1.9-fold leftward shift in Cl-IB-MECA EC50 (without antagonist) and a 3.2-fold shift in the presence of MRS1220 [1]—make it a suitable positive control for validating A3AR PAM high-throughput screening assays. Its well-characterized concentration-response relationship and solubility limit (approximately 30 μM) allow assay scientists to establish window-of-detection parameters and Z′-factor calculations. Procurement from vendors supplying batch-specific QC data (NMR, HPLC) at ≥97% purity ensures lot-to-lot reproducibility in automated screening environments.

Quote Request

Request a Quote for 4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.